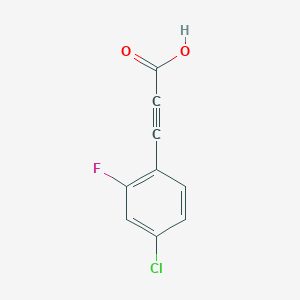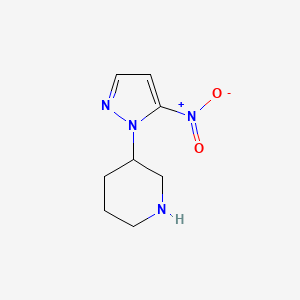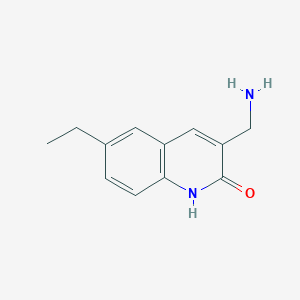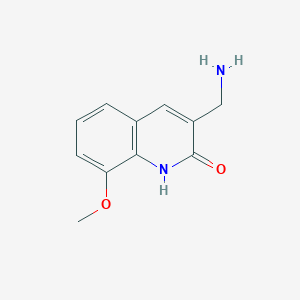
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-chloroprop-2-en-1-ylamine with 1H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reaction time are optimized to achieve maximum efficiency. The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include substituted triazoles, oxides, and reduced amine derivatives.
Applications De Recherche Scientifique
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly antifungal and antibacterial agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with enzyme activity and cellular processes.
Comparaison Avec Des Composés Similaires
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazole: Similar structure but lacks the amine group.
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,3-triazole: Different nitrogen arrangement in the triazole ring.
1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-5-amine: Amine group at a different position on the triazole ring.
Uniqueness: 1-(3-Chloroprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H7ClN4 |
|---|---|
Poids moléculaire |
158.59 g/mol |
Nom IUPAC |
1-[(E)-3-chloroprop-2-enyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H7ClN4/c6-2-1-3-10-4-8-5(7)9-10/h1-2,4H,3H2,(H2,7,9)/b2-1+ |
Clé InChI |
LSZJDVNWHURHSY-OWOJBTEDSA-N |
SMILES isomérique |
C1=NC(=NN1C/C=C/Cl)N |
SMILES canonique |
C1=NC(=NN1CC=CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
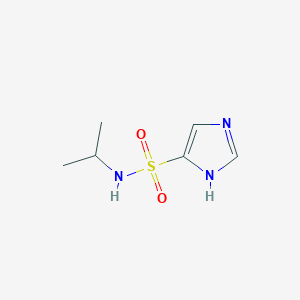
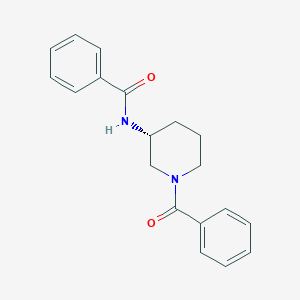
methanol](/img/structure/B13165657.png)


